An In-depth Technical Guide to 1,4-Butanediol Diacrylate: Chemical Properties and Structure
An In-depth Technical Guide to 1,4-Butanediol Diacrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol diacrylate (BDDA) is a difunctional acrylate monomer recognized for its utility as a crosslinking agent in polymer synthesis.[1] Its chemical structure features two acrylate groups connected by a four-carbon aliphatic chain, which allows it to form stable, cross-linked polymer networks upon polymerization.[2] This property, combined with its relatively low viscosity, high reactivity, and ability to enhance flexibility and adhesion, makes it a valuable component in a wide array of applications, including advanced coatings, adhesives, and resins.[1][3]
In the fields of biomedical research and drug development, BDDA is particularly noted for its use in creating hydrogels for tissue engineering and drug delivery systems, as well as in the formulation of dental composites and intraocular lens materials.[3] This guide provides a comprehensive overview of the chemical and physical properties of BDDA, its molecular structure, synthesis, and relevant experimental protocols for its characterization.
Chemical Structure and Identification
1,4-Butanediol diacrylate is systematically named 4-prop-2-enoyloxybutyl prop-2-enoate.[4] The molecule consists of a butane-1,4-diol backbone esterified with acrylic acid at both hydroxyl groups.
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Caption: Chemical structure of 1,4-Butanediol Diacrylate.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-prop-2-enoyloxybutyl prop-2-enoate | [4] |
| CAS Number | 1070-70-8 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [4] |
| Molecular Weight | 198.22 g/mol | [1] |
| SMILES | C=CC(=O)OCCCCOC(=O)C=C | |
| InChI Key | JHWGFJBTMHEZME-UHFFFAOYSA-N | |
| Synonyms | BDDA, 1,4-Butylene Glycol Diacrylate, Tetramethylene Diacrylate, 1,4-Bis(acryloyloxy)butane | [5] |
Physicochemical Properties
The physical and chemical properties of 1,4-butanediol diacrylate are summarized in the tables below. These properties are critical for its handling, processing, and application in various formulations.
Physical Properties
| Property | Value | Conditions | Reference |
| Appearance | Clear, colorless liquid | Ambient | [1] |
| Odor | Slight acrylic odor | Ambient | [1] |
| Density | 1.01 - 1.051 g/cm³ | 25°C | [1][6] |
| Boiling Point | >150°C | 760 mmHg | [1] |
| 83°C | 0.3 mmHg | [6] | |
| Freezing Point | -20°C | - | [1] |
| Flash Point | 110 - >113°C | Closed Cup | [1] |
| Viscosity | 10–20 mPa·s | 25°C | [1] |
| Refractive Index | 1.456 | 20°C | [6] |
| Vapor Pressure | 0.83 hPa | 80°C | [2] |
| Solubility in Water | 16.3 g/L | - | [2] |
**3.2 Chemical Properties (Typical)
**
| Property | Value | Reference |
|---|---|---|
| Purity | ≥85 - 98% | [1] |
| Acid Content | ≤0.02% | [1] |
| Moisture Content | ≤0.2% | [1] |
| Inhibitor | ~75 ppm MEHQ or Hydroquinone | |
Synthesis and Formulation
1,4-Butanediol diacrylate is typically synthesized through the esterification of 1,4-butanediol with acrylic acid.[7] The reaction is generally carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.[7]
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Caption: Generalized workflow for the synthesis of BDDA.
Applications in Research and Drug Development
BDDA's ability to form cross-linked networks makes it a key component in the development of biomaterials.
-
Hydrogels for Tissue Engineering and Drug Delivery: BDDA is used as a precursor to synthesize hydrogels with good mechanical strength, which can serve as scaffolds in bone tissue engineering and as matrices for controlled drug release.[3]
-
Dental Composites: It is employed as a crosslinking agent in dental restorative materials, contributing to their hardness and wear resistance.[3]
-
Intraocular Lenses (IOLs): BDDA is used in the preparation of hydrophobic acrylic IOL materials to reduce glistening.[3]
The role of BDDA as a crosslinker in forming a hydrogel network for potential therapeutic applications is illustrated below.
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Caption: Role of BDDA in UV-curable hydrogel formation.
Experimental Protocols
Determination of Purity and Residual Monomer by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of acrylate monomers and quantifying residual monomers in polymer products.
Objective: To determine the concentration of 1,4-butanediol diacrylate and related impurities or residual monomers.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Solvent/Diluent: Tetrahydrofuran (THF) or Methanol
-
1,4-Butanediol diacrylate standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 1,4-butanediol diacrylate standard (e.g., 1000 µg/mL) in the chosen diluent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
For liquid samples of BDDA, accurately weigh and dissolve a known amount in the diluent to achieve a concentration within the calibration range.
-
For polymer samples, dissolve a known weight of the polymer in THF (e.g., 5 mg/mL).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution is often used. A typical gradient might start at 60:40 Water:Acetonitrile and ramp to 100% Acetonitrile over 10-15 minutes to elute all components.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector Wavelength: Approximately 210 nm, which is near the UV absorbance maximum for acrylates.[8]
-
Column Temperature: 30-40°C
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the BDDA peak by comparing its retention time with the standard.
-
Quantify the amount of BDDA in the sample using the calibration curve.
-
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Caption: Experimental workflow for HPLC analysis of BDDA.
Determination of Density using a Digital Density Meter
This protocol is based on the standard test method ASTM D4052.[9][10]
Objective: To accurately measure the density of liquid 1,4-butanediol diacrylate.
Instrumentation & Reagents:
-
Digital Density Meter with an oscillating U-tube.[11]
-
Thermostatically controlled bath or Peltier element for temperature control.
-
Syringes for sample injection.
-
High-purity dry air or nitrogen for cleaning.
-
Organic solvent (e.g., acetone) for cleaning.
-
Deionized water (for calibration).
Methodology:
-
Calibration:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Perform a check using two reference materials. Typically, high-purity dry air and deionized water are used.
-
Ensure the instrument is clean and dry before calibration.
-
-
Sample Preparation:
-
Bring the BDDA sample to the measurement temperature (e.g., 25°C ± 0.1°C).
-
Ensure the sample is homogeneous and free of any air bubbles.
-
-
Measurement:
-
Introduce a small volume (typically 0.7 - 1.0 mL) of the BDDA sample into the oscillating U-tube using a syringe.[12]
-
Ensure there are no air bubbles in the U-tube, as this will significantly affect the result.[10]
-
Allow the reading to stabilize. The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.[11]
-
Record the density reading provided by the instrument, typically in g/cm³ or kg/m ³.[10]
-
-
Cleaning:
-
Clean the sample tube immediately after measurement.
-
Flush with an appropriate solvent (e.g., acetone) to remove the sample, followed by a flush with dry air or nitrogen until the tube is completely dry.
-
Safety and Handling
1,4-Butanediol diacrylate is considered a hazardous substance.[13] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][13] It is also harmful if swallowed or in contact with skin.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber is recommended), safety goggles or a face shield, and protective clothing.[13]
-
Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid inhalation of vapors.[13]
-
Storage: Store in a cool, dry, well-ventilated place (2-8°C is often recommended) away from heat, light, and incompatible materials such as oxidizing agents and strong bases.[6] The product is typically supplied with a polymerization inhibitor. Ensure containers are kept sealed and have free head space.[13]
-
Spills: Clean up spills immediately using absorbent material. Avoid discharge into drains.[13]
References
- 1. adakem.com [adakem.com]
- 2. 1,4-BUTANEDIOL DIACRYLATE CAS#: 1070-70-8 [m.chemicalbook.com]
- 3. 1,4-丁二醇二丙烯酸酯 technical grade, contains ~75 ppm hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Butanediol diacrylate | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Butanediol diacrylate technical grade, Yes hydroquinone 75ppm inhibitor 1070-70-8 [sigmaaldrich.com]
- 6. 1,4-BUTANEDIOL DIACRYLATE | 1070-70-8 [chemicalbook.com]
- 7. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 12. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
